molecular formula C18H24BrN3O2 B13895471 Tert-butyl 4-[(3-bromo-5-methyl-2-pyridyl)methyl]-4-cyano-piperidine-1-carboxylate

Tert-butyl 4-[(3-bromo-5-methyl-2-pyridyl)methyl]-4-cyano-piperidine-1-carboxylate

Cat. No.: B13895471
M. Wt: 394.3 g/mol
InChI Key: VRYJZTNUQUVWRB-UHFFFAOYSA-N
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Description

Tert-butyl 4-[(3-bromo-5-methyl-2-pyridyl)methyl]-4-cyano-piperidine-1-carboxylate is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a cyano group, a tert-butyl ester, and a brominated pyridyl moiety. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[(3-bromo-5-methyl-2-pyridyl)methyl]-4-cyano-piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

    Bromination of the Pyridyl Moiety: The bromination of the pyridyl ring is achieved using bromine or a brominating reagent under controlled conditions.

    Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate to form the desired tert-butyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. The scalability of the synthesis process is crucial for industrial applications, and methods such as flow chemistry may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[(3-bromo-5-methyl-2-pyridyl)methyl]-4-cyano-piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced products.

    Substitution: The bromine atom in the pyridyl ring can be substituted with other functional groups through nucleophilic substitution reactions using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of suitable solvents and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products.

Scientific Research Applications

Tert-butyl 4-[(3-bromo-5-methyl-2-pyridyl)methyl]-4-cyano-piperidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its role as a precursor in the synthesis of bioactive molecules.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic compounds, facilitating the development of new synthetic methodologies.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers and nanomaterials.

    Biological Studies: Researchers investigate its interactions with biological targets to understand its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of tert-butyl 4-[(3-bromo-5-methyl-2-pyridyl)methyl]-4-cyano-piperidine-1-carboxylate involves its interaction with specific molecular targets. The brominated pyridyl moiety and the cyano group play crucial roles in binding to target proteins or enzymes, modulating their activity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structural modifications and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate
  • Tert-butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate

Uniqueness

Tert-butyl 4-[(3-bromo-5-methyl-2-pyridyl)methyl]-4-cyano-piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyano group and the brominated pyridyl moiety distinguishes it from other similar compounds, making it a valuable tool in various research applications.

Properties

Molecular Formula

C18H24BrN3O2

Molecular Weight

394.3 g/mol

IUPAC Name

tert-butyl 4-[(3-bromo-5-methylpyridin-2-yl)methyl]-4-cyanopiperidine-1-carboxylate

InChI

InChI=1S/C18H24BrN3O2/c1-13-9-14(19)15(21-11-13)10-18(12-20)5-7-22(8-6-18)16(23)24-17(2,3)4/h9,11H,5-8,10H2,1-4H3

InChI Key

VRYJZTNUQUVWRB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)CC2(CCN(CC2)C(=O)OC(C)(C)C)C#N)Br

Origin of Product

United States

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